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molecular formula C6H10F3NO B160320 N-butan-2-yl-2,2,2-trifluoroacetamide CAS No. 1815-81-2

N-butan-2-yl-2,2,2-trifluoroacetamide

Cat. No. B160320
M. Wt: 169.14 g/mol
InChI Key: MOAMIZJDECJMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04899249

Procedure details

In a procedure similar to Example 6, ethyl trifluoroacetate (295 g, 2.07 m) was reacted with sec-butylamine. The resulting amide distilled at 72.5° C./8 mm Hg and amounted to 285 g.
Quantity
295 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH:10]([NH2:14])([CH2:12][CH3:13])[CH3:11]>>[CH3:11][CH:10]([NH:14][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
295 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting amide distilled at 72.5° C./8 mm Hg

Outcomes

Product
Name
Type
Smiles
CC(CC)NC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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